molecular formula C9H6O6 B044417 1,2,4-Benzenetricarboxylic acid CAS No. 528-44-9

1,2,4-Benzenetricarboxylic acid

Cat. No. B044417
CAS RN: 528-44-9
M. Wt: 210.14 g/mol
InChI Key: ARCGXLSVLAOJQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of derivatives and compounds related to 1,2,4-benzenetricarboxylic acid often involves catalytic methods and green chemistry approaches. For instance, benzene-1,3,5-tricarboxylic acid-functionalized MCM-41 has been developed as a novel and recoverable hybrid catalyst for the synthesis of important pharmaceutical scaffolds, demonstrating the utility of 1,2,4-benzenetricarboxylic acid derivatives in facilitating efficient and environmentally friendly synthesis processes (Nikooei, Dekamin, & Valiey, 2020).

Molecular Structure Analysis

The structural analysis of 1,2,4-benzenetricarboxylic acid derivatives reveals a wide range of molecular architectures. For example, the use of 1,2,4,5-benzenetetracarboxylic acid as a ligand in the synthesis of uranyl coordination complexes highlights the versatility of benzenetricarboxylic acid derivatives in constructing complex molecular frameworks with potential applications in photoluminescence and photocatalysis (Hou et al., 2014).

Chemical Reactions and Properties

Chemical reactions involving 1,2,4-benzenetricarboxylic acid derivatives often leverage the reactivity of the carboxylic acid groups. For instance, palladium-catalyzed decarboxylative coupling reactions of alkynyl carboxylic acids with benzyl chlorides or aryl halides demonstrate the potential of benzenetricarboxylic acid derivatives in synthetic organic chemistry, leading to the formation of structurally diverse compounds (Zhang, Zhang, & Li, 2010).

Scientific Research Applications

  • Dendrimer Synthesis : A study by Miller, Kwock, and Neenan (1992) demonstrated the synthesis of monodisperse aryl ester dendrimers based on 1,3,5-benzenetricarboxylic acid, highlighting its use in producing stable and highly soluble materials for diverse applications (Miller, Kwock, & Neenan, 1992).

  • Molecular Tiling : Meehan et al. (1997) found that the 1:1 adduct of 1,4-diazabicyclo[2.2.2]octane and 1,3,5-benzenetricarboxylic acid forms a planar two-dimensional sheet, creating a molecular tiling pattern. This indicates its potential in molecular design and architecture (Meehan et al., 1997).

  • Proton Polarizability : Brzeziński, Zundel, and Krämer (1986) observed that collective proton motion in 1,2,3-benzenetricarboxylic acid causes significant proton polarizability. This property is essential in understanding molecular interactions and behaviors (Brzeziński, Zundel, & Krämer, 1986).

  • Solubility Studies : Li et al. (2008) explored the solubility of 1,2,4-benzenetricarboxylic acid in binary acetic acid + water solvent mixtures. This study is crucial for understanding its behavior in different solvent environments (Li, Feng, Wang, & Li, 2008).

  • Supramolecular Network and Magnetic Properties : Chung et al. (2012) studied the cobalt-1,2,4-benzenetricarboxylate supramolecular network, which exhibits metamagnetic behavior and reversible assembly influenced by moisture. This research has implications for magnetic material applications (Chung et al., 2012).

  • Photoresponsive Characteristics : Liu et al. (2020) investigated the photoresponsive characteristics of supramolecular assemblies derived from benzenecarboxylate donors and viologen acceptors. This research is significant in the field of photonic materials (Liu et al., 2020).

  • Molecular Geometry : Marković, Bajduk, and Gutman (2004) studied the geometry and conformation of benzenecarboxylic acids, including 1,2,4-benzenetricarboxylic acid. Their findings contribute to the understanding of molecular structures and their implications (Marković, Bajduk, & Gutman, 2004).

Safety And Hazards

1,2,4-Benzenetricarboxylic acid is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3. It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use of personal protective equipment is recommended .

Future Directions

1,2,4-Benzenetricarboxylic acid has potential applications in the synthesis of metal-organic frameworks (MOFs) and Ln 3+ encapsulated nanocrystals which exhibit white-light luminescence . Its rigid, high asymmetric structure may be exploited to form compounds with non-centrosymmetric unit cells used in nonlinear optical studies .

properties

IUPAC Name

benzene-1,2,4-tricarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6O6/c10-7(11)4-1-2-5(8(12)13)6(3-4)9(14)15/h1-3H,(H,10,11)(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARCGXLSVLAOJQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

67801-57-4 (cobalt(+2)[1:1] salt), 65296-81-3 (4-carboxyphthalatoplatinum 1r-trans-12-diaminocyclohexane complex salt/solvate)
Record name Trimellitic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000528449
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID3021487
Record name 1,2,4-Benzenetricarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3021487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder, Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS]
Record name 1,2,4-Benzenetricarboxylic acid
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Trimellitic acid
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/21773
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Vapor Pressure

0.00000003 [mmHg]
Record name Trimellitic acid
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/21773
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

1,2,4-Benzenetricarboxylic acid

CAS RN

528-44-9
Record name Trimellitic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=528-44-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Trimellitic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000528449
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TRIMELLITIC ACID
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72986
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,2,4-Benzenetricarboxylic acid
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,2,4-Benzenetricarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3021487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzene-1,2,4-tricarboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.667
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRIMELLITIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7NVY29MQ5F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Example of the polyamide-imide powder includes a condensation product of trimellitic acid derivative and aromatic diamine. Example of the trimellitic acid derivative includes trimellitic anhydride; trimellitic anhydride monochloride; 1,4-dicarboxy-3-N,N-dimethyl carbamoyl benzene; 1,4-dicarbomethoxy-3-carboxy benzene; 1,4-dicarboxy-3-carbophenoxy benzene; and ammonium salts formed of trimellitic acid, ammonia, dimethylamine, triethylamine, etc. Among these, trimellitic anhydride, trimellitic anhydride monochloride, etc. are often used with preference. Example of the aromatic diamine includes 2,2-bis[4-(4-aminophenoxy)phenyl] propane; 2,2 bis[4-(4-aminophenoxy)phenyl] butane; 1,1-bis[4-(4-aminophenoxy)phenyl]cyclohexane; 1,1-bis[4-(4-aminophenoxy)phenyl]cyclopentane; bis[4-(4-aminophenoxy)phenyl]sulfone; bis[4-(4-aminophenoxy)phenyl]ether; 4,4′-carbonyl bis(P-phenylene oxy) dianiline, etc.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
1,4-dicarboxy-3-N,N-dimethyl carbamoyl benzene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
1,4-dicarbomethoxy-3-carboxy benzene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
1,4-dicarboxy-3-carbophenoxy benzene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
polyamide-imide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
aromatic diamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
trimellitic anhydride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
trimellitic anhydride monochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten

Synthesis routes and methods II

Procedure details

Trimellitic acid anhydride chloride (50 g, 0.240 mol) is dissolved in 150 mL acetone in a 3-neck flask under nitrogen. The flask is cooled in an ice bath. A solution of AFM-caprolactone intermediate (82.05 g, 0.12 mol), and pyridine (19.0 g, 0.240 mol) in 80 ml of acetone is added slowly through a dropping funnel while continuously stirring the cold solution. After addition is completed, the flask contents are continuously stirred at room temperature for 4 hours. Water (4.32 g, 0.240 mol) is added and the solution is stirred continuously at room temperature overnight. The solids formed are removed by vacuum filtration and washed with acetone. The filtrate is concentrated and dried to yield the product
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
82.05 g
Type
reactant
Reaction Step Two
Quantity
19 g
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
solvent
Reaction Step Two
Name
Quantity
4.32 g
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

Trimellitic acid anhydride chloride (32.40 g, 0.154 mol) was dissolved 100 mL acetone in a 3-neck flask under nitrogen. The flask was cooled in an ice bath. The solution was stirred continuously while a solution of AFM-1 (35.25 g, 0.0773 mol), and pyridine (12.32 g, 0.154 mol) in 50 ml of acetone was added slowly to the cold solution using a dropping funnel. After addition was completed, the flask contents were continuously stirred at room temperature for 4 hours. Water (2.77 g, 0.154 mol) was added and stirring at room temperature was continued overnight. Then the solid formed was removed by vacuum filtration and washed with acetone. The filtrate was concentrated and dried to a white solid with 73% yield. The structure confirmed by NMR.
Quantity
32.4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
12.32 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Quantity
2.77 g
Type
reactant
Reaction Step Three
Yield
73%

Synthesis routes and methods IV

Procedure details

Examples of the aprotic polar solvents useful in the present invention include dimethylacetamide, dimethylformamide, dimethyl sulfoxide, N-methyl-2-pyrrolidone, 4-butyrolactone, sulfolane and cyclohexanone. Those boiling at 150 to 210° C., particularly N-methyl-2-pyrrolidone (abbreviated, hereinafter, to “NMP”), are desirable since imide preparations require high temperatures. The water content in the aprotic polar solvent is preferably kept to 0.2% by weight or less because hydration of TMA produces trimellitic acid, which interferes with the reaction and lowers the molecular weight of polymers. The amount of the aprotic polar solvent is preferably such that the diamine (A), the siloxanediamine (B) and trimellitic anhydride (C) make a total of 10 to 70% by weight, more preferably 15 to 35% by weight, based on the total of them with the aprotic polar solvent. A total of diamine (A), the siloxanediamine (B) and trimellitic anhydride (C) of less than 10% by weight is advantageous to industrial production. If (A), (B) and (C) make a total above 70% by weight, the solubilities of TMA (C) and the diimidodicarboxylic acid mixture (Y) will become insufficient to carry out satisfactory reaction.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
imide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Nine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Ten
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eleven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,4-Benzenetricarboxylic acid
Reactant of Route 2
1,2,4-Benzenetricarboxylic acid
Reactant of Route 3
Reactant of Route 3
1,2,4-Benzenetricarboxylic acid
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
1,2,4-Benzenetricarboxylic acid
Reactant of Route 5
Reactant of Route 5
1,2,4-Benzenetricarboxylic acid
Reactant of Route 6
Reactant of Route 6
1,2,4-Benzenetricarboxylic acid

Citations

For This Compound
1,240
Citations
HT Chung, HL Tsai, EC Yang, PH Chien, CC Peng… - 2009 - Wiley Online Library
The reaction of an unsymmetrical ligand, namely 1,2,4‐benzenetricarboxylic acid (H 3 btc), under pH‐controlled hydrothermal conditions with a manganese salt leads to the three‐…
S Maiti, A Pramanik, T Dhawa, S Mahanty - Materials Letters, 2017 - Elsevier
Hybrid organic–inorganic materials, particularly with a framework structure, have recently attracted much attention as redox electrode. In this work, we report for the first time, the …
Number of citations: 13 www.sciencedirect.com
R Łyszczek - Journal of Thermal Analysis and Calorimetry, 2007 - Springer
The new 1,2,4-benzenetricarboxylates of lanthanide(III) of the formula Ln(btc)·nH 2 O, where btc is 1,2,4-benzenetricarboxylate; Ln is La-Lu, and n=2 for Ce; n=3 for La, Yb, Lu; and n=4 …
Number of citations: 75 link.springer.com
X He, F Chen, D Zhang, Y Li, HL Yang… - … für anorganische und …, 2019 - Wiley Online Library
Based on an asymmetric 1,2,4‐benzenetricarboxylic acid (H 3 btc) and 2,2′‐bipyridine (bpy), a new Cu II complex, Cu 2 (H 2 btc) 4 (bpy) 2 ·8H 2 O (1), was synthesized and structurally …
Number of citations: 5 onlinelibrary.wiley.com
Y Liu, AA Yang, Y Wang, WZ Li, XS Zhang… - Journal of Solid State …, 2021 - Elsevier
Two polymorphic Cu-based coordination polymers (CPs) based on the ligand 1,2,4-benzenetricarboxylic acid (H 3 BTC) have been prepared via solvothermal synthesis. Each of these …
Number of citations: 4 www.sciencedirect.com
L Li, L Feng, Q Wang, X Li - Journal of Chemical & Engineering …, 2008 - ACS Publications
Using the static analytical method, the solubility of 1,2,4-benzenetricarboxylic acid in binary acetic acid + water solvent mixtures has been measured. The experimental temperatures …
Number of citations: 15 pubs.acs.org
YR Peng, PH Chien, HT Chung, PY Pan, YH Liu… - Journal of Solid State …, 2014 - Elsevier
The reaction of 1,2,4-benzenetricarboxylic acid (H 3 btc), as a ligand, under pH-controlled hydrothermal conditions with nickel salts leads to the formation of a coordination polymer of {…
Number of citations: 3 www.sciencedirect.com
M Halouani, M Abdelhedi, M Dammak… - Open Journal of …, 2013 - scirp.org
A new metal-organic hybrid compound [Fe(O3C4)(COO)]·H2O I has been hydrothermally synthesized and characterized by single-crystal X-ray diffraction. Rust crystals crystallize in the …
Number of citations: 3 www.scirp.org
C Barrio, S Garcia-Granda… - … Section C: Crystal …, 1990 - scripts.iucr.org
(IUCr) Structure of benzenepentacarboxylic acid Acta Crystallographica Section C Crystal Structure Communications 0108-2701 research papers (organic compounds) Volume 46 Part …
Number of citations: 3 scripts.iucr.org
L Feng, Q Wang, X Li - Journal of Chemical & Engineering Data, 2008 - ACS Publications
Using the static analytical method, the solubilities of 1,3,5-benzenetricarboxylic acid and 1,3-benzenedicarboxylic acid in binary acetic acid (2) + water (3) solvent mixtures have been …
Number of citations: 15 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.